
(4-Ethyl-5-fluoro-2-methylquinolin-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Ethyl-5-fluoro-2-methylquinolin-3-yl)methanol is a chemical compound with the molecular formula C13H14FNO. This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science . The presence of fluorine and ethyl groups in its structure enhances its chemical properties, making it a valuable compound for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethyl-5-fluoro-2-methylquinolin-3-yl)methanol typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method includes the cyclization of 2-aminobenzyl alcohol derivatives with suitable reagents under controlled conditions . The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as magnesium chloride or cupric nitrate at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions: (4-Ethyl-5-fluoro-2-methylquinolin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding quinoline ketone.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
- Oxidation yields quinoline ketones.
- Reduction produces dihydroquinoline derivatives.
- Substitution reactions result in various substituted quinoline derivatives .
科学研究应用
(4-Ethyl-5-fluoro-2-methylquinolin-3-yl)methanol has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Explored for its potential as a therapeutic agent in treating diseases such as malaria and cancer.
Industry: Utilized in the development of materials with unique properties, such as liquid crystals and dyes.
作用机制
The mechanism of action of (4-Ethyl-5-fluoro-2-methylquinolin-3-yl)methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: It may interfere with DNA synthesis and repair mechanisms, leading to cell death in cancer cells.
相似化合物的比较
Quinine: A naturally occurring quinoline derivative used to treat malaria.
Chloroquine: A synthetic quinoline derivative with antimalarial and anti-inflammatory properties.
Mefloquine: Another antimalarial quinoline derivative with a similar mechanism of action.
Uniqueness: (4-Ethyl-5-fluoro-2-methylquinolin-3-yl)methanol is unique due to the presence of both ethyl and fluorine substituents, which enhance its chemical stability and biological activity compared to other quinoline derivatives .
属性
分子式 |
C13H14FNO |
|---|---|
分子量 |
219.25 g/mol |
IUPAC 名称 |
(4-ethyl-5-fluoro-2-methylquinolin-3-yl)methanol |
InChI |
InChI=1S/C13H14FNO/c1-3-9-10(7-16)8(2)15-12-6-4-5-11(14)13(9)12/h4-6,16H,3,7H2,1-2H3 |
InChI 键 |
ONASQXHTFDETGG-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C2C(=NC(=C1CO)C)C=CC=C2F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(Difluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B13206585.png)
![(3R)-N,N-Dimethyl-3-[(pentan-3-yl)amino]butanamide](/img/structure/B13206588.png)
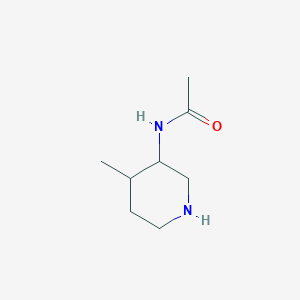
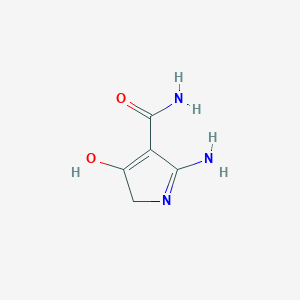
![1-[1-(Methylamino)cyclohexyl]ethan-1-one](/img/structure/B13206616.png)

![2-[1-(Aminomethyl)-3-methylcyclopentyl]butan-2-ol](/img/structure/B13206626.png)
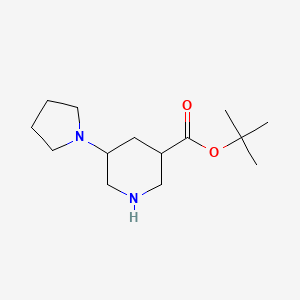
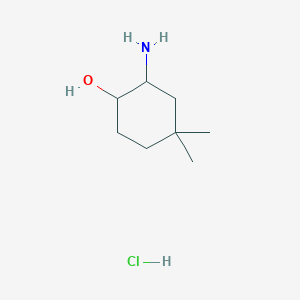
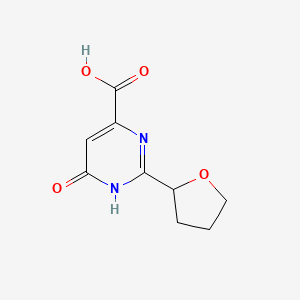
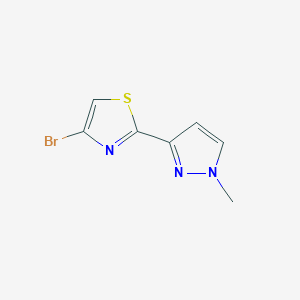
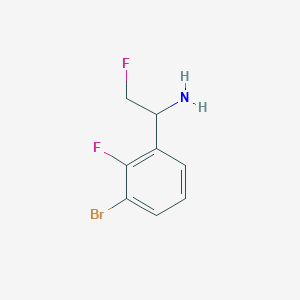
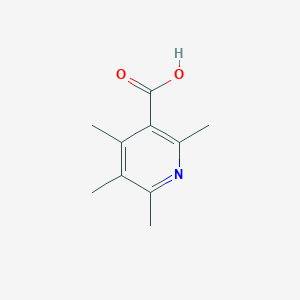
![5-Oxa-6-azaspiro[2.4]heptane](/img/structure/B13206652.png)
